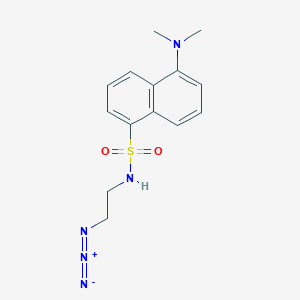

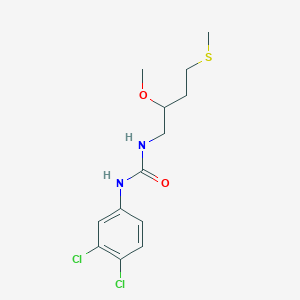

![molecular formula C19H15BrN2OS2 B2720860 2-((4-bromobenzyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 686771-11-9](/img/structure/B2720860.png)

2-((4-bromobenzyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thieno[2,3-d]pyrimidin-4(3H)-ones are a class of compounds that have been studied for their potential antimycobacterial activity . They have been designed and synthesized as part of programs to develop new antitubercular agents .

Synthesis Analysis

The synthesis of similar compounds, such as 2-thioxodihydropyrido[2,3-d]pyrimidine, has been optimized by varying solvents, catalysts, and the use of microwave irradiation .

Scientific Research Applications

Synthesis and Biological Activity

Synthesis of Pyrimidine Derivatives : The research has developed methods for synthesizing various pyrimidine derivatives, including those with potential antiviral, antimicrobial, and antitumor activities. For example, the synthesis and anti-HIV-1 activity of 2-[2-(3,5-dimethylphenoxy)ethylthio]pyrimidin-4(3H)-ones have been explored, highlighting the specific virus-inhibiting properties of some derivatives against type 1 human immunodeficiency virus in vitro (Novikov et al., 2004).

Antitumor and Antimicrobial Activities : Another study focused on the synthesis and antitumor activity of benzo[6",7"]cyclohepta[1",2":4',5']pyrido[2',3'-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones, revealing potent antitumor activity against specific cancer cell lines (Edrees & Farghaly, 2017). Additionally, the synthesis of substituted 4-oxo-3,4-dihydro-thieno[3,4-d]pyrimidines has been compared to their properties with those of positionally isomeric thienopyrimidinones, aiming to explore the variations in their biological activities (Zadorozhny et al., 2010).

Antioxidant Properties : Research into the antioxidant properties and DFT calculation of some new pyrimidine derivatives indicates potential corrosion inhibitory effects and significant antioxidant activities, comparing favorably with standard antioxidants in various tests (Akbas et al., 2018).

Physicochemical and Pharmacological Studies

Analgesic and Anti-pyretic Activities : Novel pyrimidine derivatives of the coumarin moiety have been synthesized and evaluated for analgesic and anti-pyretic activities, indicating significant potential compared with standard drugs. DNA cleavage studies were also conducted to assess their interaction with genetic material (Keri et al., 2010).

Mechanism of Action

Target of Action

The primary targets of the compound 2-((4-bromobenzyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one are Mycobacteria . This compound has been designed and synthesized as a part of a program to develop new antitubercular agents .

Mode of Action

It is known that the compound exhibits significant antimycobacterial activity .

Biochemical Pathways

It is known that the compound has significant antimycobacterial activity, suggesting that it may interfere with the biochemical pathways essential for the survival and replication of mycobacteria .

Result of Action

The result of the action of this compound is the inhibition of the growth of Mycobacteria . The compound has been found to exhibit very good antimycobacterial activity, with a minimum inhibitory concentration (MIC) in the range of 6–8 μM .

Future Directions

Properties

IUPAC Name |

2-[(4-bromophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrN2OS2/c20-14-8-6-13(7-9-14)12-25-19-21-16-10-11-24-17(16)18(23)22(19)15-4-2-1-3-5-15/h1-9H,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSMXNXFKBNFASW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C1N=C(N(C2=O)C3=CC=CC=C3)SCC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B2720778.png)

![(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2720780.png)

![N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2720781.png)

![2-{Methyl[(3-methyl-1,2-oxazol-5-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B2720786.png)

![N-ethyl-2-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B2720789.png)

![2-methyl-N-{[8-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide](/img/structure/B2720793.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2720798.png)